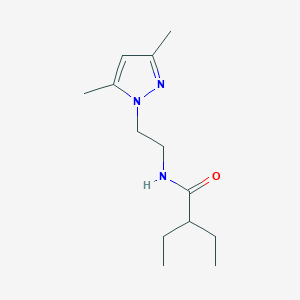

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-ethylbutanamide” is a complex organic compound that contains a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with methyl groups at the 3 and 5 positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the amide functional group. The pyrazole ring is a planar, aromatic ring, which contributes to the stability of the molecule .Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in the formation of metal complexes . They can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the pyrazole ring and the amide group could affect its solubility, boiling point, melting point, and other properties .科学的研究の応用

Reactivity and Mechanistic Insights

Research on ethyl 4-(chloromethyl)pyrazolo derivatives has explored their reaction mechanisms, highlighting the ANRORC rearrangement process. These insights are crucial for understanding how similar compounds might react under different conditions, which is relevant for synthesizing new pharmaceuticals or materials (Ledenyova et al., 2018).

Ligand Reactivity

The reactivity of pyrazole-based ligands with different metal precursors has been studied, leading to the isolation and characterization of various metal complexes. Such research underpins the development of new catalysts and materials with potential applications in chemistry and materials science (Muñoz et al., 2011).

Corrosion Inhibition

Pyrazole derivatives have shown effectiveness as corrosion inhibitors, protecting metals in acidic environments. This property is particularly relevant in industries where metal preservation is crucial, such as in pipelines and marine applications (Tebbji et al., 2005).

Antimicrobial and Anticancer Potential

Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Such studies contribute to the ongoing search for new therapeutic agents against various bacterial infections and cancers (Hafez et al., 2016).

Agricultural Applications

Compounds like 3,4-dimethylpyrazole phosphate (DMPP) have been investigated for their ability to inhibit nitrification in soils. This application is significant for reducing nitrate leaching and greenhouse gas emissions in agriculture, highlighting the environmental benefits of pyrazole derivatives (Zerulla et al., 2001).

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-5-12(6-2)13(17)14-7-8-16-11(4)9-10(3)15-16/h9,12H,5-8H2,1-4H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJPPSMYYFSKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCN1C(=CC(=N1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2556005.png)

![[2-(3-Methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2556012.png)

![Bis[4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2556015.png)

![butyl 4-(6-chloro-2-cyano-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2556018.png)

![N-[6-(2-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2556020.png)

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2556023.png)